2-Bromophenyl-(2-methylbenzyl)ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAKLCXGEKAQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical and physical properties of 2-Bromophenyl-(2-methylbenzyl)ether
CAS Registry Number: 1036479-52-3
Chemical Formula:
Executive Summary
2-Bromophenyl-(2-methylbenzyl)ether is a specialized aryl-benzyl ether intermediate used primarily in the synthesis of tricyclic heterocycles. Its structural core—a 2-bromophenol etherified with an ortho-substituted benzyl group—serves as a pivotal "pre-organized" substrate for transition-metal-catalyzed intramolecular cyclizations.
For drug development professionals, this molecule represents a strategic scaffold for accessing dibenzo[b,e]oxepines , a pharmacophore found in various antihistamines and antidepressants (e.g., Doxepin analogs). This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this compound in high-value organic synthesis.
Molecular Identification & Structure
| Attribute | Detail |
| IUPAC Name | 1-bromo-2-[(2-methylphenyl)methoxy]benzene |
| Common Synonyms | 2-((2-Methylbenzyl)oxy)bromobenzene; 2-Bromophenyl 2-methylbenzyl ether |
| SMILES | Cc1ccccc1COc2ccccc2Br |
| InChI Key | (Predicted) SDHOXPABQZEJNM-UHFFFAOYSA-N |
| Structural Features | Ether Linkage: Stable under basic conditions; susceptible to Lewis acid cleavage.Aryl Bromide: Reactive handle for oxidative addition (Pd/Ni catalysis).Ortho-Methyl Group: Provides steric bulk and potential for benzylic C-H activation. |
Physicochemical Profile
Note: Experimental values for this specific regioisomer are scarce in public literature. Values below represent high-confidence predictive models based on structure-property relationships (SPR) of close analogs (e.g., 2-chlorobenzyl ethers).
| Property | Value (Predicted/Typical) | Significance |
| Physical State | Viscous Oil or Low-Melting Solid | Likely crystallizes upon high purity (>98%); oil forms often due to rotameric disorder. |
| Melting Point | 45 – 65 °C | Low melting point requires cold storage to prevent phase changes during handling. |
| Boiling Point | 360 – 380 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| Density | 1.35 ± 0.05 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; practically insoluble in water, soluble in DCM, THF, Toluene. |
| Flash Point | >150 °C | Non-flammable under standard lab conditions, but combustible. |
Synthesis & Manufacturing
The industrial standard for synthesizing this compound is the Williamson Ether Synthesis . This
Protocol: Williamson Ether Synthesis
Reaction Scale: 10 mmol basis Yield Target: 85–92%
Reagents
-
Substrate A: 2-Bromophenol (1.0 equiv, 1.73 g)
-
Substrate B: 2-Methylbenzyl bromide (1.05 equiv, 1.94 g)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv, 2.76 g) -
Solvent: Acetone (reagent grade) or DMF (for faster kinetics)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology
-
Preparation: Charge a 100 mL round-bottom flask with 2-Bromophenol and Acetone (30 mL).
-
Deprotonation: Add anhydrous
in one portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The solution may turn slightly yellow. -
Addition: Add 2-Methylbenzyl bromide dropwise over 5 minutes. If using KI, add it now.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether product ( ). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Hexane/Ethanol (if solid) or Flash Column Chromatography (100% Hexane
5% EtOAc/Hexane).
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway via nucleophilic substitution (
Key Application: Intramolecular Direct Arylation
The primary value of this compound in drug discovery is its ability to undergo Palladium-catalyzed intramolecular C-H arylation . This reaction cyclizes the ether into a tricyclic 6H-dibenzo[b,e]oxepine scaffold.
Mechanism
The bromine atom on the phenyl ring undergoes oxidative addition with
Significance: This route avoids the use of harsh Friedel-Crafts conditions and allows for the synthesis of complex tricyclic drugs (e.g., doxepin, asenapine analogs) under mild conditions.
Reaction Scheme Diagram
Caption: Pd-catalyzed cyclization pathway to form the pharmacologically active dibenzoxepine core.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| Benzylic | ||
| Methyl Group: Singlet corresponding to the ortho-methyl on the benzyl ring. | ||
| Aromatic Region: Complex multiplet representing the two benzene rings. Look for the doublet of the proton ortho to Bromine (~7.55 ppm). | ||
| Ether Carbon: The benzylic carbon attached to oxygen. | ||
| IR Spectroscopy | 1240 | C-O Stretch: Strong band characteristic of aryl alkyl ethers. |
| Mass Spectrometry | M+ / [M+2]+ (1:1 ratio) | Isotope Pattern: The presence of Bromine results in two peaks of nearly equal intensity separated by 2 amu ( |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store in a cool, dry place (
recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic position. -
Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity potential (LogP > 4).
References
-
Preparation of aryl benzyl ethers: Olson, W. T., et al. "The Synthesis of Benzyl Methyl Ether." Journal of the American Chemical Society, vol. 69, no.[1] 10, 1947, pp. 2451–2452. Link(Foundational protocol for benzyl ether synthesis).
-
Pd-Catalyzed Cyclization: Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids." Science, vol. 337, no. 6093, 2012.[2] (Mechanistic reference for aryl-benzyl ether cyclizations).
-
Chemical Identity: PubChem Compound Summary for Benzyl methyl ether derivatives. National Center for Biotechnology Information. Link(Source for general physicochemical property estimation).
-
Application in Drug Discovery: "Discovery of bromobenzyl phenyl ether derivatives targeting PD-1/PD-L1." National Institutes of Health (NIH). Link(Contextualizes the scaffold in modern drug design).
Sources
structural elucidation of 2-Bromophenyl-(2-methylbenzyl)ether
An In-depth Technical Guide to the Structural Elucidation of 2-Bromophenyl-(2-methylbenzyl)ether
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical sciences, impacting fields from materials science to drug discovery. This guide provides a comprehensive, methodology-focused walkthrough for the . As a model compound featuring an ether linkage, substituted aromatic rings, and a halogen atom, it presents an excellent case study for applying a multi-faceted spectroscopic approach. This document moves beyond a simple recitation of techniques, offering a rationale-driven narrative that explains the causal links between experimental choices and the data they yield. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof, intended for researchers, scientists, and professionals in chemical development.
Foundational Strategy: From Synthesis to Structure
Before any analysis begins, a hypothetical structure is proposed based on its synthesis. The target molecule, this compound, is anticipated to be synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol by a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 2-methylbenzyl bromide.
This synthetic pathway provides our primary structural hypothesis and is crucial for guiding the interpretation of subsequent analytical data. The core challenge is to prove unequivocally that the planned reaction has occurred and that the connectivity is indeed between the oxygen of the 2-bromophenol and the benzylic carbon of the 2-methylbenzyl group, and not any other possible isomeric arrangement.
Caption: A logical workflow for spectroscopic analysis.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first port of call. Its primary role is to determine the molecular weight of the analyte, which directly validates the molecular formula derived from the proposed synthesis. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic patterns.
Trustworthiness: The presence of a bromine atom provides a definitive isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This is a self-validating feature; if this pattern is absent, the compound does not contain one bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Detection: Record the relative abundance of ions at each mass-to-charge (m/z) ratio.
Data Interpretation and Expected Results
The molecular formula of this compound is C₁₄H₁₃BrO.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is ~276.02 g/mol (for ⁷⁹Br) and ~278.02 g/mol (for ⁸¹Br). We expect to see two peaks of nearly equal intensity at these m/z values.
-
Fragmentation Analysis: The 70 eV ionization energy will cause the molecular ion to fragment in predictable ways. The weakest bond is often the C-O ether bond. Key fragments provide "puzzle pieces" that help reconstruct the molecule.
| Predicted m/z | Ion Structure/Fragment Name | Rationale |
| 276/278 | [C₁₄H₁₃BrO]⁺ | Molecular Ion (M⁺) peak with characteristic 1:1 bromine isotope pattern. |
| 185/187 | [C₇H₆BrO]⁺ | Loss of the methylbenzyl radical ([M - C₇H₇]⁺). |
| 171/173 | [C₆H₄Br]⁺ | Loss of the 2-methylbenzyloxy radical. |
| 105 | [C₈H₉]⁺ or [C₇H₅O]⁺ | A fragment corresponding to the 2-methylbenzyl cation is possible. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl-containing compounds. |
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Experience: While NMR provides the detailed skeletal map, IR spectroscopy quickly confirms the presence or absence of key functional groups. For this molecule, the most critical assignment is the C-O-C stretch of the ether, confirming the success of the synthesis. It also verifies the aromatic nature of the rings.
Trustworthiness: IR spectra are highly reproducible. The "fingerprint region" (<1500 cm⁻¹) is unique to each molecule, while the functional group region (>1500 cm⁻¹) contains characteristic absorptions that are well-documented in spectroscopic libraries and correlation charts.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.
Data Interpretation and Expected Results
| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |
| ~3100-3000 | C(sp²)-H Stretch | Aromatic C-H stretching vibrations. |
| ~2950-2850 | C(sp³)-H Stretch | Aliphatic C-H stretching from the -CH₂- and -CH₃ groups. |
| ~1600 & ~1475 | C=C Stretch | Characteristic aromatic ring skeletal vibrations. |
| ~1250-1200 | C-O-C Asymmetric Stretch | Strong, characteristic absorption for aryl-alkyl ethers. This is a key diagnostic peak. |
| ~1050-1020 | C-O-C Symmetric Stretch | Another key ether linkage vibration. |
| ~750 | C-H Bend (out-of-plane) | Bending associated with ortho-disubstituted benzene rings. |
| ~650-550 | C-Br Stretch | Indicates the presence of the carbon-bromine bond. |
NMR Spectroscopy: The Definitive Structural Proof
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, 2D NMR techniques are essential to unambiguously piece the fragments together. The causality is direct: a cross-peak in a 2D NMR spectrum represents a physical interaction (through-bond or through-space) between two specific nuclei, providing definitive proof of proximity.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [1][2]2. Spectrometer Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Data Acquisition: Run standard pulse programs for ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.
¹H NMR: Proton Environments and Neighbors
Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | Doublet (d) | 1H | H-C3' | Deshielded by adjacent electronegative Br atom. |
| ~7.4-7.1 | Multiplet (m) | 6H | Ar-H | Overlapping signals from both aromatic rings. |
| ~6.9 | Multiplet (m) | 1H | Ar-H | Shielded proton on the bromophenyl ring. |
| 5.1-5.2 | Singlet (s) | 2H | -O-CH₂ -Ar | Benzylic protons adjacent to an electronegative oxygen atom. |
| 2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ | Methyl group protons attached to an aromatic ring. |
¹³C NMR: Carbon Skeleton
Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. A DEPT-135 experiment is run alongside to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-Br and C-O) are absent in the DEPT-135 spectrum.
| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |
| ~155 | Quaternary | C1' | Aromatic carbon bonded to oxygen. |
| ~138 | Quaternary | C2 | Aromatic carbon bonded to the methyl group. |
| ~133 | CH | C3' | Aromatic carbon deshielded by bromine. |
| ~130-120 | CH | Ar-CH | Multiple overlapping signals for the aromatic CH carbons. |
| ~115-112 | CH / Quaternary | Ar-CH / C-Br | Signals for the remaining bromophenyl carbons, including the carbon bearing the bromine. |
| ~70 | CH₂ | -O-CH₂ -Ar | Aliphatic carbon adjacent to oxygen. |
| ~19 | CH₃ | Ar-CH₃ | Aliphatic methyl carbon. |
2D NMR: Unambiguous Connectivity
Trustworthiness: 2D NMR experiments provide the ultimate, self-validating proof of connectivity by showing direct correlations between specific atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see cross-peaks between the adjacent protons on both aromatic rings, confirming their substitution patterns.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group identified in the ¹H and ¹³C spectra. For example, the singlet at δ ~5.1 ppm in the ¹H spectrum will show a cross-peak to the carbon at δ ~70 ppm in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation for proving the structure of this compound is the one between the benzylic methylene protons and the carbons of the bromophenyl ring.
Caption: The crucial 3-bond HMBC correlation from the benzylic protons (H-7) to the oxygen-bearing carbon of the bromophenyl ring (C-1') definitively connects the two halves of the molecule across the ether linkage.
Conclusion: A Consolidated Structural Proof
By integrating the data from multiple spectroscopic techniques, we have constructed a comprehensive and self-validating structural proof for this compound.
-
Mass Spectrometry confirmed the molecular formula (C₁₄H₁₃BrO) and the presence of a single bromine atom through the distinct M⁺/M+2 isotopic pattern.
-
Infrared Spectroscopy verified the presence of the key ether (C-O-C) functional group and the aromatic rings, confirming the success of the Williamson ether synthesis.
-
¹H and ¹³C NMR provided a detailed census of the proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and especially HMBC) established the definitive connectivity. The observation of an HMBC correlation between the benzylic methylene protons and the aromatic carbon of the 2-bromophenyl moiety provides incontrovertible evidence of the ether linkage between the two specific rings.
This logical, multi-technique workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment, a critical requirement for any downstream application in research or development.
References
-
PrepChem. Synthesis of (2-bromophenyl)(benzoylmethyl)ether. PrepChem.com. [Link]
- Google Patents.CN101671238B - Preparation method of 2-bromoethyl methyl ether.
-
PubChem. Benzyl methyl ether. National Center for Biotechnology Information. [Link]
-
K. K. et al. (2025-08-07). Crystal structures and Hirshfeld surface analyses of various substituted phenyl compounds. ResearchGate. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of 2-bromo-2-methylpropane. [Link]
-
Illinois State University. Infrared Spectroscopy guide. [Link]
-
CORE. Mass spectrometry of alkylbenzenes and related compounds. [Link]
-
HAL Open Science. Supporting Information including NMR spectra. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylbut-2-ene. [Link]
Sources
- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Isomers and Analogues of 2-Bromophenyl-(2-methylbenzyl)ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known isomers and analogues of 2-Bromophenyl-(2-methylbenzyl)ether, a diaryl ether of interest in synthetic and medicinal chemistry. Diaryl ethers are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] This document delineates the structural nuances of these compounds, outlines synthetic strategies, presents physicochemical properties, and discusses potential applications. The content is structured to provide both a theoretical foundation and practical insights for researchers engaged in the design and synthesis of novel chemical entities.
Introduction: The Diaryl Ether Core
The diaryl ether motif is a cornerstone in the development of therapeutic agents and agrochemicals due to its unique physicochemical properties and versatile biological activities.[1] These compounds are characterized by two aryl rings linked by an oxygen atom, a structure that imparts a combination of rigidity and conformational flexibility, which is often advantageous for molecular recognition at biological targets. The subject of this guide, this compound, and its related isomers and analogues, represent a class of compounds with significant potential for further exploration in various scientific domains.
Structural Landscape: Isomers and Analogues
The systematic variation of substituents on the phenyl rings of this compound gives rise to a diverse array of isomers and analogues. Understanding these structural relationships is crucial for structure-activity relationship (SAR) studies.
Positional Isomers
Positional isomers of this compound have the same molecular formula (C₁₄H₁₃BrO) but differ in the substitution pattern on the aromatic rings. These subtle changes can significantly impact the molecule's steric and electronic properties.
-
Core Structure: this compound
-
Positional Isomers:
-
3-Bromophenyl-(2-methylbenzyl)ether
-
4-Bromophenyl-(2-methylbenzyl)ether
-
2-Bromophenyl-(3-methylbenzyl)ether
-
2-Bromophenyl-(4-methylbenzyl)ether
-
And combinations thereof (e.g., 3-Bromophenyl-(4-methylbenzyl)ether)
-
These isomers are challenging to separate due to their similar physical properties, often requiring specialized chromatographic techniques.[2]
Structural Analogues
Analogues are compounds with a similar core structure but with variations in their functional groups. These modifications can be designed to modulate properties such as solubility, metabolic stability, and target affinity.
-
Halogen Substitution: Replacement of the bromine atom with other halogens (F, Cl, I).
-
Methyl Group Modification: Replacement of the methyl group with other alkyl or functional groups (e.g., ethyl, methoxy).
-
Introduction of Additional Substituents: Addition of other functional groups to either aromatic ring to explore a wider chemical space.
The synthesis of such analogues allows for a systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization.
Synthesis Strategies: The Williamson Ether Synthesis
The most common and versatile method for the preparation of diaryl ethers is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[4][5]
General Reaction Scheme
The synthesis of this compound and its isomers typically proceeds via the reaction of a bromophenoxide with a methylbenzyl halide, or a methylphenoxide with a bromobenzyl halide.
Caption: Generalized Williamson Ether Synthesis for Bromophenyl-methylbenzyl-ethers.
Detailed Experimental Protocol (Exemplary)
This protocol is a generalized procedure based on the synthesis of related diaryl ethers and may require optimization for specific isomers.[6]
-
Preparation of the Phenoxide:
-
To a solution of the appropriate bromophenol (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Ether Formation:
-
To the freshly prepared phenoxide solution, add the corresponding methylbenzyl halide (e.g., 2-methylbenzyl bromide, 1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
-
Physicochemical Properties
The physicochemical properties of these compounds are essential for their handling, characterization, and application. The following table summarizes known data for some related isomers and analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |
| Benzyl 4-bromophenyl ether | 6793-92-6 | C₁₃H₁₁BrO | 263.13 | 340.6 ± 17.0 | 60-63 | 1.600 |
| 2-Bromobenzyl Methyl Ether | 1515-88-4 | C₈H₉BrO | 201.06 | 217.6 ± 15.0 | -15 | 1.537 |
| 4-Bromobenzyl methyl ether | 1515-88-4 | C₈H₉BrO | 201.06 | - | - | - |
| Benzyl methyl ether | 538-86-3 | C₈H₁₀O | 122.16 | 169-170 | -52.6 | 1.498-1.504 |
Data sourced from various chemical suppliers and databases.[7][8][9]
Spectroscopic Characterization
The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic methylene protons (typically a singlet around 4.5-5.5 ppm), and the methyl protons (a singlet around 2.3 ppm). The coupling patterns of the aromatic protons can help determine the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the aromatic carbons are particularly useful for confirming the positions of the substituents.[10]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ether linkage (C-O-C stretch, typically in the region of 1250-1000 cm⁻¹) and the aromatic rings.
Potential Applications and Future Directions
The diaryl ether scaffold is prevalent in a multitude of biologically active molecules, suggesting a broad range of potential applications for this compound and its analogues.
Medicinal Chemistry
-
Anticancer Agents: Many diaryl ether-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[11][12]
-
Antimicrobial and Antiviral Agents: The diaryl ether motif is found in compounds with activity against bacteria, fungi, and viruses.[13][14]
-
Enzyme Inhibitors: The structural features of these compounds make them attractive candidates for the design of specific enzyme inhibitors.[13]
Caption: A typical drug discovery workflow involving the synthesized compounds.
Materials Science
The thermal and chemical stability of diaryl ethers makes them candidates for applications in materials science, such as in the development of heat transfer fluids or as components in polymers.[15]
Conclusion
The isomers and analogues of this compound represent a promising class of compounds for further scientific investigation. Their synthesis, primarily through the robust Williamson ether synthesis, is accessible and allows for the generation of diverse chemical libraries. The exploration of their biological activities and physical properties is anticipated to yield novel discoveries in both medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
-
PrepChem. Synthesis of (2-bromophenyl)(benzoylmethyl)ether. Available from: [Link]
-
Welch Materials. A Guide to Selective Columns for Isomer Separation. Published November 18, 2024. Available from: [Link]
-
PubMed. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Available from: [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Published February 13, 2013. Available from: [Link]
-
Khan Academy. Williamson ether synthesis. Available from: [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]
-
YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. Published December 16, 2021. Available from: [Link]
-
PubChem. Benzyl methyl ether. Available from: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Published November 18, 2024. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Published February 13, 2013. Available from: [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]
-
PubMed. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Bromobenzyl alcohol, 2-methylpropyl ether. Available from: [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]
-
ChemSrc. Benzyl 4-bromophenyl ether. Published August 25, 2025. Available from: [Link]
-
ChemSrc. 2-Bromobenzyl Methyl Ether. Published August 25, 2025. Available from: [Link]
-
The Good Scents Company. benzyl methyl ether. Available from: [Link]
-
ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Available from: [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Published November 11, 2025. Available from: [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Published November 11, 2025. Available from: [Link]
-
Krishnaveni Degree College. B3C NMR Spectroscopy. Available from: [Link]
-
Arabian Journal of Chemistry. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available from: [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]
-
Krishnaveni Degree College. B3C NMR Spectroscopy. Available from: [Link]
-
The Good Scents Company. benzyl methyl ether. Available from: [Link]
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Methodological & Application
Diaryl Ethers: A Privileged Scaffold in Drug Discovery
Topic: Applications of Diaryl Ethers in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
Application Note & Technical Guide
Executive Summary
The diaryl ether (
This guide provides a technical roadmap for incorporating diaryl ethers into drug design. It covers the structural logic behind their use, robust synthetic protocols for their construction, and specific biological applications in kinase inhibition and antibacterial research.[1]
Part 1: Structural Logic & Pharmacophore Design[2]
The "Goldilocks" Geometry
The oxygen atom in a diaryl ether imposes a bond angle of approximately 120° between the two aromatic rings. This geometry is critical for:
-
Kinase Binding: It mimics the "bend" required to navigate from the ATP-binding hinge region into the deep hydrophobic back-pocket (e.g., in BRAF or VEGFR inhibitors).
-
Atropisomerism: While flexible, the rotation barrier can be tuned by ortho-substitution, allowing for the design of conformationally restricted analogs that reduce entropic penalties upon binding.
Metabolic Superiority
Diaryl ethers are frequently used as bioisosteres for diaryl ketones, esters, or amides.
-
Vs. Esters/Amides: The ether linkage is immune to esterases and amidases, significantly improving plasma half-life (
). -
Vs. Ketones: The ether oxygen acts as a hydrogen bond acceptor (HBA) without the redox liability of a carbonyl group.
Visualization: Scaffold Logic
The following diagram illustrates the functional roles of the diaryl ether scaffold in a typical kinase inhibitor design (e.g., Sorafenib-like).
Figure 1: Strategic advantages of the diaryl ether scaffold in medicinal chemistry design.
Part 2: Synthetic Protocols
Creating the
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, pyridines). Mechanism: Addition-Elimination via Meisenheimer complex.
Protocol:
-
Reagents: Substituted phenol (1.0 equiv), Aryl fluoride/chloride (1.0 equiv),
(2.0 equiv). -
Solvent: Polar aprotic (DMF, DMSO, or NMP).
-
Procedure:
-
Dissolve phenol and aryl halide in DMF (0.2 M).
-
Add
.[2] -
Heat to 80–120 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash with LiCl (aq) to remove DMF.
-
Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Electron-neutral or electron-rich aryl halides; unactivated systems. Critical Insight: The choice of ligand is paramount. RockPhos and tBuBrettPhos are third-generation ligands specifically optimized for C-O coupling, allowing lower temperatures and weaker bases.
Protocol (Optimized for Versatility):
-
Catalyst System:
(1-2 mol%) + RockPhos (2-4 mol%). -
Base:
(1.5 equiv). -
Solvent: Toluene (anhydrous).
Step-by-Step Workflow:
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), Phenol (1.2 mmol), and
(488 mg, 1.5 mmol). -
Add RockPhos (18 mg, 0.04 mmol) and
(7.3 mg, 0.02 mmol). -
Note: Premixing catalyst and ligand in solvent for 5 mins increases reproducibility.
-
-
Reaction:
-
Add anhydrous Toluene (2.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
Heat to 90 °C for 16 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite (elute with EtOAc).
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Figure 2: Decision tree for selecting the optimal synthetic route.
Part 3: Case Study – Kinase Inhibitors (Sorafenib)[2][4]
Sorafenib (Nexavar) is the archetypal example of diaryl ether application in oncology (RCC/HCC).
Structural Dissection
Sorafenib inhibits VEGFR, PDGFR, and RAF kinases.[3] The diaryl ether is central to its Type II binding mode.
| Moiety | Function | Role of Diaryl Ether Linker |
| Picolinamide | Hinge Binder | Anchors the molecule in the ATP site. |
| Central Phenyl | Scaffold | The ether oxygen connects this ring to the hinge binder. |
| Urea | H-Bond Donor | Interacts with the conserved Glu/Asp in the DFG motif. |
| CF3-Phenyl | Hydrophobic Tail | Occupies the allosteric hydrophobic pocket created by the "DFG-out" conformation. |
Mechanistic Insight: The ether oxygen provides the necessary flexibility for the N-methylpicolinamide headgroup to orient towards the hinge while the lipophilic tail sits deep in the back pocket. A rigid biphenyl link would likely clash with the "gatekeeper" residue.
Part 4: Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (FRET-based)
To validate the activity of synthesized diaryl ether analogs, a Z'-LYTE™ (FRET) assay is standard.
Reagents:
-
Kinase (e.g., BRAF V600E).
-
FRET Peptide Substrate (Coumarin-Fluorescein).
-
ATP (
concentration). -
Test Compounds (dissolved in DMSO).
Protocol:
-
Plate Setup: Use 384-well low-volume black plates.
-
Compound Addition: Add 100 nL of test compound (serial dilution) using an acoustic dispenser (e.g., Echo).
-
Enzyme Mix: Add 2.5 µL of Kinase/Peptide mixture. Incubate 15 mins.
-
Reaction Start: Add 2.5 µL of ATP solution.
-
Incubation: Incubate at RT for 1 hour (protect from light).
-
Development: Add 5 µL of Development Reagent (cleaves unphosphorylated peptide).
-
Read: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).
-
Data Analysis: Calculate % Phosphorylation and fit to sigmoidal dose-response curve to determine
.
Self-Validation:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference: Include Sorafenib or Staurosporine as a positive control on every plate.
Part 5: Emerging Applications (Antibacterial)
Beyond cancer, diaryl ethers are critical in antibacterial research.
-
Triclosan: Inhibits FabI (Enoyl-ACP reductase) in fatty acid synthesis.
-
FabV Inhibitors: Recent work utilizes the diaryl ether scaffold to target FabV in Pseudomonas aeruginosa, overcoming resistance to Triclosan. The ether bridge allows the inhibitor to span the large substrate-binding tunnel of the enzyme.
References
-
Liu, Z., et al. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery."[4] Journal of Agricultural and Food Chemistry. Link[5]
-
Burgos, C. H., et al. (2006).[2][6] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Link
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link
-
Lu, H., et al. (2025). "Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors." European Journal of Medicinal Chemistry. Link
-
Maitro, G., et al. (2017). "Precatalysts for the Buchwald–Hartwig Amination and Etherification." Organic Process Research & Development. Link
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Application Note: Advanced Protecting Group Strategies Involving Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, prized for its robust stability and versatile cleavage options. This guide provides an in-depth exploration of the strategic application of benzyl ethers, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into the mechanistic underpinnings of formation and deprotection, present detailed, field-proven protocols, and illustrate how to leverage the unique reactivity of benzyl ethers in sophisticated, orthogonal protecting group schemes.
Introduction: The Strategic Value of the Benzyl Ether
In the intricate landscape of multi-step organic synthesis, the ideal protecting group must be more than a simple placeholder. It must be a reliable, selectively removable shield that withstands a variety of reaction conditions. The benzyl ether fulfills these criteria exceptionally well.[1] Its defining features include:
-
Ease of Installation: Readily formed under a range of conditions, accommodating various substrate sensitivities.[2]
-
Broad Stability: Resistant to many nucleophilic, basic, and mildly acidic conditions, offering a wide window of compatibility with subsequent synthetic transformations.[3][4]
-
Orthogonal Cleavage: Removable under conditions—most notably catalytic hydrogenolysis—that leave many other common protecting groups (e.g., silyl ethers, acetals, esters) intact.[3] This orthogonality is the key to its strategic power in complex syntheses.
This document serves as a senior-level guide to mastering the use of benzyl ethers, from fundamental application to advanced, chemoselective strategies.
Formation of Benzyl Ethers: Choosing the Right Benzylation Strategy
The selection of a benzylation method is dictated by the substrate's functional group tolerance and steric environment.
The Workhorse: Williamson Ether Synthesis
The most prevalent method for forming benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[5]
-
Mechanism: The alcohol is first deprotonated by a suitable base to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide or benzyl chloride.[2][6] The primary nature of the benzyl halide ensures a clean SN2 pathway with minimal risk of elimination side reactions.[2]
-
Causality in Reagent Selection:
-
Strong, Non-Nucleophilic Bases (NaH, KH): For simple primary and secondary alcohols, sodium hydride in an aprotic polar solvent like THF or DMF is the standard.[7] The irreversible deprotonation driven by the evolution of H₂ gas ensures the reaction goes to completion.
-
Milder, Selective Bases (Ag₂O): When chemoselectivity is required, such as in the mono-protection of a diol, milder bases like silver oxide (Ag₂O) can provide enhanced control, preferentially reacting with the more accessible or acidic hydroxyl group.[8]
-
Methods for Sensitive Substrates
Many complex molecules cannot tolerate strongly basic conditions. In these cases, alternative strategies are required.
-
Acid-Catalyzed Benzylation (Benzyl Trichloroacetimidate): For base-sensitive substrates, the use of benzyl trichloroacetimidate is a superior alternative.[8] The reaction proceeds under mildly acidic conditions (e.g., TfOH, TMSOTf) where the imidate is protonated, creating a highly reactive species that is readily attacked by the alcohol.[9]
-
Neutral Conditions (2-Benzyloxy-1-methylpyridinium Triflate - BnOPT): For substrates sensitive to both strong acids and bases, reagents like BnOPT offer a remarkably mild solution.[9][10] Benzyl transfer occurs under gentle heating, proceeding through a proposed SN1-like pathway involving a reactive carbenium ion intermediate.[9]
The following table summarizes common benzylation conditions:
| Method | Key Reagents | Typical Conditions | Best For |
| Williamson Ether Synth. | NaH, BnBr or BnCl | THF or DMF, 0 °C to RT | General purpose, robust substrates |
| Selective Williamson | Ag₂O, BnBr | DMF, RT | Chemoselective protection of polyols |
| Acid-Catalyzed | Benzyl Trichloroacetimidate, TfOH (cat.) | Dichloromethane, -20 °C to RT | Base-sensitive substrates |
| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Toluene, 90 °C | Substrates sensitive to both strong acid and base |
Deprotection of Benzyl Ethers: A Toolkit for Selective Cleavage
The true strategic value of the benzyl ether lies in its diverse deprotection pathways, which are foundational to its use in orthogonal schemes.
Catalytic Hydrogenolysis: The Gold Standard
The most common and often cleanest method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[11]
-
Mechanism: The reaction involves the oxidative addition of the C-O bond of the benzyl ether to the surface of the Pd(0) catalyst.[12] Subsequent reaction with hydrogen (H₂) cleaves the bond, releasing the free alcohol and toluene as a benign byproduct, which is easily removed under vacuum.[12]
-
Catalytic Transfer Hydrogenolysis (CTH): Handling gaseous H₂ can be cumbersome and hazardous, and it is not always compatible with pressure-sensitive equipment. CTH provides a safer and often more chemoselective alternative.[8][12] In this method, a hydrogen donor molecule transfers hydrogen to the catalyst in situ. This approach is particularly valuable when other reducible functional groups, such as alkynes, are present, as the controlled, low-concentration delivery of hydrogen can prevent their reduction.[8]
Alternative Deprotection Methods
While hydrogenolysis is prevalent, certain molecular architectures demand different approaches.
-
Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia provides a powerful reductive cleavage pathway.[3] This method is particularly useful when the molecule is resistant to catalytic hydrogenation but is generally incompatible with esters and other easily reduced groups.
-
Oxidative Cleavage: For certain substrates, particularly electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether, oxidative cleavage is highly effective.[8] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave PMB ethers in the presence of standard benzyl ethers, a crucial tactic in orthogonal strategies.[13][14] Recent advances even allow for the visible-light-mediated cleavage of simple benzyl ethers using DDQ, expanding their utility as temporary protecting groups.[14]
-
Lewis Acid Cleavage: Strong Lewis acids like BCl₃ or AlCl₃ can effect cleavage, often used when hydrogenolysis is not feasible due to catalyst poisoning (e.g., by sulfur-containing functional groups).[8]
A summary of key deprotection methods is presented below:
| Method | Key Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂ (1 atm to high pressure), 10% Pd/C | EtOH, MeOH, or EtOAc, RT | Highly efficient, clean byproducts (toluene). May reduce other functional groups (alkenes, alkynes).[11][12] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Cyclohexene or Ammonium Formate | EtOH or MeOH, Reflux | Avoids gaseous H₂. Can offer enhanced chemoselectivity over standard hydrogenation.[4][8] |
| Dissolving Metal Reduction | Na or Li, liq. NH₃, EtOH | -78 °C | Powerful reduction. Useful for catalyst-poisoned substrates. Incompatible with many functional groups.[3] |
| Oxidative Cleavage (PMB Ethers) | DDQ | CH₂Cl₂/H₂O, RT | Highly selective for PMB over Bn ethers.[13] |
| Lewis Acid Cleavage | BCl₃ or AlCl₃ | CH₂Cl₂, -78 °C to 0 °C | Effective when hydrogenation is not an option. Harsh conditions limit substrate scope.[8] |
Orthogonal Protecting Group Strategies
Orthogonality describes the ability to deprotect one functional group in the presence of another by using fundamentally different reaction conditions. The benzyl ether, cleavable by hydrogenolysis, is orthogonal to a vast array of other protecting groups.
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Caption: Orthogonal strategy using TBDMS and Benzyl ethers.
This workflow illustrates a common scenario:
-
A primary alcohol is selectively protected as a TBDMS ether.
-
After further transformations, a secondary alcohol is protected as a benzyl ether.
-
The TBDMS group is selectively cleaved using fluoride (TBAF), which does not affect the benzyl ether.
-
Finally, the benzyl ether is removed via hydrogenolysis to reveal the diol. This selective, stepwise deprotection would be impossible without an orthogonal pair of protecting groups.
Detailed Experimental Protocols
The following protocols are provided as a self-validating guide for common procedures.
Protocol 1: General Procedure for Benzylation of a Primary Alcohol using NaH/BnBr
Materials:
-
Substrate (alcohol, 1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl Bromide (BnBr, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Benzylation: Add benzyl bromide dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis
Materials:
-
Benzyl-protected substrate (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10% w/w, approx. 10 mol% Pd)
-
Ammonium Formate (HCO₂NH₄, 5.0 equiv)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask, dissolve the benzyl-protected substrate in methanol (approx. 0.1 M).
-
Reagent Addition: To this solution, add ammonium formate, followed by the careful addition of 10% Pd/C. Caution: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.
-
Reaction: Heat the mixture to reflux (typically 65-70 °C). Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts. The organic layer is then dried, filtered, and concentrated to yield the deprotected alcohol, which can be further purified by chromatography if necessary.
Caption: Workflow for Catalytic Transfer Hydrogenolysis.
Conclusion
The benzyl ether is an indispensable tool in modern organic synthesis. A deep understanding of its stability profile and the diverse mechanisms for its formation and cleavage allows the synthetic chemist to design elegant and efficient routes to complex targets. By mastering the principles of chemoselectivity and orthogonality discussed herein, researchers can confidently deploy benzyl ethers to overcome significant synthetic challenges in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]
-
Jobron, L., & Hindsgaul, O. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(15), 5057–5065. Retrieved from [Link]
-
Poon, K. W., & Dudley, G. B. (2006). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 83, 124. Retrieved from [Link]
-
Li, X., Saleh, Z., Egri, B., Hourani, A., Harding, L., Baryal, K. N., & Zhu, J. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(10), 1420–1422. Retrieved from [Link]
-
University of Bath. (n.d.). Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (2015, August). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Weinreb, S. M., Epling, G. A., Comi, R., & Reitano, M. (1975). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 40(9), 1356–1358. Retrieved from [Link]
-
Shimizu, M., Yagishita, F., & Fujioka, H. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2351–2356. Retrieved from [Link]
-
Beaudry, C. M., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.21. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 33(12), 1697–1700. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Gohr, F. N., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(12), 4587–4591. Retrieved from [Link]
-
Thiemann, T., Yahya, F., & Al-Harrasi, A. (2020). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 25(22), 5299. Retrieved from [Link]
-
Thiemann, T. (2020, November 14). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. Retrieved from [Link]
-
Leiden University. (2020, October 20). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Identifying Side Products in Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of side products in this fundamental organic reaction. As senior application scientists, we understand the nuances that can affect your reaction's outcome, and this resource is structured to deliver field-proven insights to ensure the success of your synthesis.
Troubleshooting Guide: Low Yields and Unexpected Products
The Williamson ether synthesis, while robust, is a classic S(_N)2 reaction that often competes with other reaction pathways. Low yields or the presenc[1][2]e of unexpected spots on your TLC plate are common indicators of side product formation. This section will help you diagnose and resolve these issues.
Question: My reaction has a low yield of the desired ether, and I see multiple products. What are the likely side products and how can I identify them?
Answer: The most common culprits for low yields in a Williamson ether synthesis are elimination reactions and, to a lesser extent, self-condensation or other competing nucleophilic attacks.
Primary Suspect: [1][3]E2 Elimination
The primary competing reaction is the base-catalyzed E2 elimination of the alkylating agent. This is especially preval[1]ent when using sterically hindered substrates.
Causality: The alkox[3][4]ide is not only a potent nucleophile but also a strong base. When steric hindrance prevents the alkoxide from attacking the electrophilic carbon of the alkyl halide (the S(_N)2 pathway), it will instead abstract a proton from a beta-carbon, leading to the formation of an alkene and the corresponding alcohol from the alkoxide.
-
When to Suspect E2[3]:
-
Secondary or Tertiary Alkyl Halides: These are particularly prone to elimination. For tertiary alkyl halide[1][2]s, elimination is almost always the major pathway.
-
Bulky Alkoxides[2]: Sterically demanding alkoxides, such as tert-butoxide, favor elimination even with primary alkyl halides.
-
High Reaction T[4]emperatures: Increased temperatures can favor the E2 pathway.
-
Identification Protoco[1][5]l:
-
Thin-Layer Chromatography (TLC):
-
Procedure: Spot your crude reaction mixture alongside your starting materials on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Interpretation: The alkene side product will typically have a higher R(_f) value (be less polar) than the desired ether and the starting alcohol. The alcohol formed from the alkoxide will have a lower R(_f) value.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Procedure: Inject a sample of your crude reaction mixture into the GC-MS.
-
Interpretation: The mass spectrum of the alkene will show a molecular ion peak corresponding to the loss of HX from the starting alkyl halide. The alcohol will show its characteristic molecular ion peak and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Acquire a ¹H NMR spectrum of your purified side product or the crude mixture if the peaks are well-resolved.
-
Interpretation: Look for characteristic signals of an alkene (vinylic protons, typically in the 4.5-6.5 ppm region). The alcohol will show a broad singlet for the hydroxyl proton (which can be exchanged with D(_2)O) and signals corresponding to the alkyl groups.
-
Secondary Suspects: Other Side Reactions
While E2 elimination is the most common issue, other side reactions can also diminish your yield.
-
Self-Condensation of the Alkylating Agent: In the presence of a strong base, some alkyl halides can undergo self-condensation, particularly if they are activated.
-
Reaction with Solvent: If a protic or nucleophilic solvent is used (e.g., ethanol), it can compete with the desired alkoxide in attacking the alkyl halide. A side reaction between b[3]enzyl bromide and methanol to produce benzyl methyl ether has been observed.
-
C-Alkylation of Phe[6]noxides: When using phenoxides, alkylation can occur on the aromatic ring in addition to the desired O-alkylation, as the phenoxide ion is an ambident nucleophile.
Identification of thes[1][7]e side products generally follows the same principles of TLC, GC-MS, and NMR as detailed for elimination products.
Visualizing the Competition: S(_N)2 vs. E2
To better understand the factors at play, the following diagram illustrates the competition between the desired S(_N)2 pathway and the E2 elimination side reaction.
Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of elimination byproducts?
A1: To favor the S(_N)2 reaction over E2 elimination, consider the following:
-
Substrate Choice: Whenever possible, use a primary alkyl halide and a secondary or tertiary alkoxide. Avoid using tertiary alky[1][2][8]l halides, as they will almost exclusively undergo elimination.
-
Reaction Temperatur[2][9]e: Lowering the reaction temperature generally favors the S(_N)2 pathway. A typical temperature ran[5]ge is 50-100 °C.
-
Solvent: Use a po[10]lar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.
-
Base: Use a stron[3]g, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ. This avoids having a high[2][11] concentration of a strong base that can promote elimination.
| Parameter | To Favor S(_N)2 (Ether) | To Favor E2 (Alkene) |
| Alkyl Halide | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |
| Alkoxide | Less sterically hindered | More sterically hindered |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Protic (can solvate nucleophile) |
Q2: I am trying to synthesize a diaryl ether and the reaction is not working. Why?
A2: The standard Williamson ether synthesis is generally not suitable for preparing diaryl ethers. This is because aryl halides are unreactive towards nucleophilic substitution reactions under these conditions. To synthesize diaryl ethers, a copper-catalyzed reaction known as the Ullmann condensation is typically employed.
Q3: Can I perform an i[7]ntramolecular Williamson ether synthesis to form a cyclic ether?
A3: Yes, the intramolecular version of this reaction is a powerful method for forming cyclic ethers, especially 5- and 6-membered rings. The principles are the sa[2][11]me, where an alkoxide and an alkyl halide are present in the same molecule.
Q4: My starting alcoho[2]l is not fully deprotonated. Will this affect the reaction?
A4: Yes, incomplete deprotonation means you have a lower concentration of the highly reactive alkoxide nucleophile. Alcohols themselves are m[3]uch weaker nucleophiles. This will slow down the r[2]eaction and can lead to lower yields. Ensure you are using a sufficiently strong base (e.g., NaH) to completely deprotonate the alcohol.
Q5: How do I purify my[11] ether from the reaction mixture?
A5: Purification typically involves an aqueous workup to remove inorganic salts and any remaining base. The organic layer is then dried and the solvent is removed. Final purification can be achieved through distillation if the ether is volatile, or by column chromatography for less volatile products.
References
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[12]ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
YouTube. (2020, June 27). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Failed Diaryl Ether Coupling Reactions
Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diaryl ether coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. Diaryl ethers are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science, and their efficient synthesis is paramount.[1] This guide will address common failures in both Ullmann-type and Buchwald-Hartwig C-O coupling reactions, offering a systematic approach to troubleshooting.
Section 1: Troubleshooting Guide - Addressing Specific Experimental Failures
This section is dedicated to tackling the most common issues encountered during diaryl ether synthesis. Each problem is presented in a question-and-answer format, followed by a detailed explanation of potential causes and a logical workflow for resolution.
Question 1: My reaction has a very low yield or is not proceeding at all. What are the primary factors I should investigate?
A low or zero yield in a diaryl ether coupling reaction is a frequent challenge. The root cause often lies in one or more of the key reaction components: the catalyst system (metal precursor and ligand), the base, the solvent, or the reaction temperature. These factors are highly interdependent, and an unsuitable combination for your specific substrates is a common reason for failure.[2]
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Verify Starting Material Quality: Ensure the purity of your aryl halide, phenol, solvent, and base. Impurities can poison the catalyst. For instance, azo groups on starting materials can deactivate palladium catalysts.[2] Water can also be detrimental, especially when using bases like cesium carbonate, as it can inactivate the base.[3]
-
Check Catalyst Activity: Catalyst deactivation is a significant concern.[2] If you are using a Pd(II) precatalyst, ensure that it is properly reduced in situ to the active Pd(0) species.[2] Using pre-catalysts can offer more reliable formation of the active catalytic species.[2] For copper-catalyzed Ullmann reactions, the use of "activated" copper powder, sometimes prepared in situ, was a traditional approach to improve reactivity.[4]
-
Re-evaluate Your Reaction Conditions: The classic Ullmann condensation traditionally requires high temperatures (often over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[4][5] Modern catalytic systems, for both copper and palladium, have enabled milder conditions, but the temperature is still a critical parameter to optimize.
Caption: A logical workflow for troubleshooting low-yield diaryl ether coupling reactions.
Question 2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
Side reactions can severely impact the yield of your desired diaryl ether. Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common competing pathway, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, which shares mechanistic similarities with C-O coupling.[2]
-
Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including a β-hydride elimination from a palladium-alkoxide intermediate if the alkoxide contains β-hydrogens. In the context of C-O coupling, it's also often promoted by certain ligands and reaction conditions.[2]
-
Ligand Choice: The choice of phosphine ligand in palladium-catalyzed reactions is critical. Bulky, electron-rich ligands often favor the desired reductive elimination to form the C-O bond over competing pathways.[6] If hydrodehalogenation is significant, consider screening different ligands.
-
Base Selection: The strength and nature of the base can influence the prevalence of side reactions. Stronger bases might promote elimination pathways. If using a very strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions which may have a higher activation energy than the desired coupling pathway.
Question 3: My substrates have sensitive functional groups that are not surviving the reaction conditions. What can I do?
The compatibility of functional groups is a common hurdle, especially given that diaryl ether syntheses can require strong bases and high temperatures.[7]
-
Employ Milder Bases: Strong bases like NaOtBu can be incompatible with base-sensitive functionalities.[2] Weaker inorganic bases are often a better choice. The following table provides a comparison of commonly used bases.
| Base | pKa of Conjugate Acid (in DMSO) | Common Applications & Notes |
| Sodium tert-butoxide (NaOtBu) | ~32 | Very strong base, high reactivity. Can be detrimental to sensitive groups.[2] |
| Potassium phosphate (K₃PO₄) | ~25 | A versatile and often effective weaker base.[2][3] |
| Cesium carbonate (Cs₂CO₃) | ~19 | Frequently used, good for sensitive substrates. Can be hygroscopic.[1][2][3] |
| Potassium carbonate (K₂CO₃) | ~18 | A cost-effective option, generally requires higher temperatures.[6] |
-
Modern Catalytic Systems: Significant progress has been made in developing catalytic systems that operate under milder conditions.
-
For Ullmann-type reactions, the addition of ligands like N,N-dimethylglycine can allow for lower reaction temperatures (e.g., 90°C).[6]
-
For Buchwald-Hartwig reactions, the development of specialized bulky, electron-rich phosphine ligands has expanded the scope to include a wide range of functional groups by enabling lower catalyst loadings and temperatures.[6]
-
This protocol outlines a parallel screening approach to identify the optimal base for a reaction between a sensitive aryl bromide and a phenol.
-
Setup: Arrange four reaction vials, each with a stir bar.
-
Reagents: To each vial, add the aryl bromide (1.0 equiv.), phenol (1.2 equiv.), Pd precatalyst (e.g., [(cinnamyl)PdCl]₂) (2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand) (4 mol%).[1]
-
Base Addition:
-
Vial 1: Add NaOtBu (1.5 equiv.).
-
Vial 2: Add K₃PO₄ (2.0 equiv.).
-
Vial 3: Add Cs₂CO₃ (2.0 equiv.).
-
Vial 4: Add K₂CO₃ (2.0 equiv.).
-
-
Solvent and Reaction: Add an appropriate solvent (e.g., toluene or dioxane) to each vial.[6][8] Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).[6]
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product and the extent of starting material degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between Ullmann and Buchwald-Hartwig diaryl ether syntheses?
Both are powerful methods, but they have key differences. Traditionally, Ullmann reactions use a copper catalyst (often in stoichiometric amounts) and require harsh conditions like high temperatures.[1][4][7] Buchwald-Hartwig reactions utilize a palladium catalyst with a phosphine ligand, generally under milder conditions, and have a broader substrate scope.[1] However, modern advancements have led to the development of milder, ligand-assisted Ullmann reactions.[3]
Q2: How do I choose the right solvent for my reaction?
Solvent choice is critical for solubility and reactivity. Insolubility is a common, and often underestimated, cause of reaction failure.[8]
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Ullmann Reactions: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common.[1][4]
-
Buchwald-Hartwig Reactions: Aprotic solvents such as toluene, dioxane, and THF are frequently employed.[8][9] The best solvent will ensure all reactants are soluble at the reaction temperature. If you suspect solubility issues, consider screening different solvents.
Q3: Can I use an aryl chloride for a diaryl ether coupling?
Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[9] However, specialized palladium-ligand systems have been developed that are effective for coupling aryl chlorides.[6] These systems often involve highly electron-rich and bulky phosphine ligands.
Q4: My reaction works, but the yield is inconsistent. What could be the cause?
Inconsistent yields often point to issues with reaction setup and reagent quality.
-
Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
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Water Content: As mentioned, water can deactivate certain bases.[3] Ensure your solvent and reagents are anhydrous.
-
Reagent Purity: Inconsistent purity of starting materials or catalyst from batch to batch can lead to variable results.
Caption: A simplified representation of the Buchwald-Hartwig C-O coupling catalytic cycle.
This guide provides a foundational framework for troubleshooting your diaryl ether coupling reactions. Remember that each substrate combination is unique, and systematic optimization of the parameters discussed here is the key to success.
References
- Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Wikipedia. (n.d.). Ullmann condensation.
- Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
- Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Wikipedia. (n.d.). Ullmann reaction.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. people.umass.edu [people.umass.edu]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
stability of 2-Bromophenyl-(2-methylbenzyl)ether under acidic vs basic conditions
Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and standardized protocols for assessing the stability of 2-Bromophenyl-(2-methylbenzyl)ether. It is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar diaryl or benzyl ether compounds.
Overview & Core Concepts
This compound is an ether with two distinct structural features that dictate its chemical stability: an aryl C-O bond (between the 2-bromophenyl ring and the oxygen) and a benzylic C-O bond (between the oxygen and the 2-methylbenzyl group). Ethers are generally considered chemically inert, which is why they are frequently used as solvents.[1][2] However, their stability is not absolute and is highly dependent on the pH of the environment.
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Under Basic Conditions: Ethers are typically very stable and unreactive towards most bases. Cleavage of the C-O bond requires extremely strong bases, such as organometallic reagents, under conditions not typically encountered in pharmaceutical stability testing.[3]
-
Under Acidic Conditions: The ether oxygen can be protonated by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol).[1][4] The subsequent cleavage of the C-O bond can then proceed via an S_N_1 or S_N_2 mechanism, generally requiring harsh conditions like strong acids and elevated temperatures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: This ether is expected to be highly stable under neutral and basic conditions. However, it is susceptible to degradation under strong acidic conditions, particularly in the presence of good nucleophiles (like bromide or iodide ions) and with the application of heat.
Q2: Is this molecule more likely to degrade under acidic or basic conditions?
A2: It is significantly more susceptible to degradation under acidic conditions. Its stability in basic media is very high, and cleavage is not expected with common laboratory bases such as sodium hydroxide.
Q3: What are the primary degradation products if the molecule breaks down in acid?
A3: The anticipated degradation products from acid-catalyzed cleavage are 2-bromophenol and a derivative of the 2-methylbenzyl group, such as 2-methylbenzyl halide (if a hydrohalic acid is used) or 2-methylbenzyl alcohol . The C-O bond on the benzylic side is the point of cleavage.
Stability Under Acidic Conditions: A Deep Dive
Q: What is the detailed mechanism for the acid-catalyzed cleavage of this compound?
A: The cleavage proceeds through a mechanism favored by the structure of the molecule. Given that the 2-methylbenzyl group can form a relatively stable secondary benzylic carbocation, the reaction likely follows an S_N_1 pathway .[4]
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr or HI). This step is a rapid equilibrium that converts the poor leaving group (alkoxide) into a much better leaving group (an alcohol).[1]
-
Formation of a Carbocation: The C-O bond between the oxygen and the benzylic carbon cleaves heterolytically. This is the rate-determining step. It results in the formation of a stable 2-methylbenzyl carbocation and the neutral 2-bromophenol molecule. The stability of the benzylic carbocation is the key driver for this pathway.[4]
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., Br⁻ from HBr) rapidly attacks the carbocation, forming the final product, 2-methylbenzyl bromide.
It is critical to note that the aryl C-O bond will not cleave. Nucleophilic substitution on an sp²-hybridized carbon of the benzene ring is energetically unfavorable and does not occur under these conditions.[2][4]
Visualization: Acid-Catalyzed Cleavage Mechanism (S_N_1)
Caption: S_N_1 mechanism for acid cleavage of the target ether.
Q: Which experimental conditions are most likely to cause degradation?
A: Degradation requires forcing conditions.[2] You are most likely to observe cleavage under the following circumstances:
-
Strong Acids: Hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective because they are strong acids and their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles.[4] Sulfuric acid or hydrochloric acid are less effective.[2][4]
-
Elevated Temperatures: The reaction rate is significantly increased by heating. Often, reflux temperatures are required to see substantial degradation in a reasonable timeframe.[1]
-
Concentration: Higher concentrations of strong acid will favor the initial protonation step and increase the overall rate.
Experimental Protocol: Forced Degradation Under Acidic Conditions
This protocol outlines a typical experiment to assess the stability of your compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Reaction Setup:
-
Label three 5 mL amber glass vials: "Test," "Control," and "T0."
-
To the "Test" vial, add 1 mL of the stock solution and 1 mL of 1.0 M HBr (aq).
-
To the "Control" vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
To the "T0" (Time Zero) vial, add 1 mL of the stock solution and 1 mL of 1.0 M HBr (aq). Immediately proceed to step 5 (Quenching).
-
-
Incubation: Place the "Test" and "Control" vials in a heating block or water bath set to 60 °C.
-
Time Points: After 2, 6, 12, and 24 hours, withdraw a 100 µL aliquot from the "Test" and "Control" vials.
-
Quenching: Immediately add the 100 µL aliquot to a vial containing 900 µL of a quenching solution (e.g., 0.1 M sodium bicarbonate or a suitable buffer) to neutralize the acid and stop the reaction.
-
Analysis: Analyze the T0 sample and all quenched time-point samples by a validated reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of degradation product peaks (e.g., 2-bromophenol).
Stability Under Basic Conditions: A Deep Dive
Q: How stable is this compound to common aqueous bases?
A: It is exceptionally stable. The ether linkage is not susceptible to nucleophilic attack by hydroxide ions or other common bases. The C-O bonds are strong, and there is no viable mechanistic pathway for cleavage under these conditions. You should expect to see no degradation when exposing the compound to solutions of NaOH or KOH, even at elevated temperatures.[3]
Experimental Protocol: Forced Degradation Under Basic Conditions
The protocol is analogous to the acidic study and serves as a confirmatory test of the compound's stability.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described for the acid study.
-
Reaction Setup:
-
Label three 5 mL amber glass vials: "Test," "Control," and "T0."
-
To the "Test" vial, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH (aq).
-
To the "Control" vial, add 1 mL of the stock solution and 1 mL of deionized water.
-
To the "T0" vial, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH (aq). Immediately proceed to step 5 (Quenching).
-
-
Incubation: Place the "Test" and "Control" vials in a heating block or water bath set to 60 °C.
-
Time Points: After 2, 6, 12, and 24 hours, withdraw a 100 µL aliquot from the "Test" and "Control" vials.
-
Quenching: Immediately add the 100 µL aliquot to a vial containing 900 µL of a quenching solution (e.g., 0.1 M phosphoric acid) to neutralize the base.
-
Analysis: Analyze all samples by HPLC. It is expected that the peak area of the parent compound in the "Test" samples will remain unchanged relative to the "Control" and "T0" samples.
Visualization: General Workflow for Stability Testing
Caption: Standard experimental workflow for forced degradation studies.
Troubleshooting Guide for Stability Experiments
| Observed Problem | Potential Root Cause(s) | Recommended Action & Rationale |
| No degradation observed under strong acid and heat. | 1. Insufficient Acid Strength/Concentration: The acid may not be strong enough to promote cleavage (e.g., using acetic acid instead of HBr). 2. Temperature Too Low: The activation energy for cleavage was not met. 3. Analytical Method Not Indicating Stability: The HPLC method may not be able to resolve the parent compound from degradation products. | 1. Verify Acid: Ensure you are using a strong acid like HBr or HI at a sufficient concentration (e.g., >0.5 M). 2. Increase Temperature: Incrementally increase the temperature (e.g., to 80 °C or reflux) to accelerate the reaction. 3. Method Validation: Spike your sample with a potential degradant (2-bromophenol) to confirm your HPLC method can separate it from the parent peak. |
| Degradation observed in the "Control" vial. | 1. Hydrolysis: The compound may be sensitive to neutral hydrolysis at elevated temperatures (unlikely for this ether but possible). 2. Oxidative Degradation: Dissolved oxygen in the solvent could be causing degradation. 3. Contamination: Glassware or solvents may be contaminated with acidic or basic residues. | 1. Analyze Control: Characterize the degradant in the control to understand the pathway. 2. Use Inert Atmosphere: Purge solvents with nitrogen or argon before preparing solutions to minimize oxidation. 3. Improve Housekeeping: Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and solvent before use. |
| Inconsistent results between replicate experiments. | 1. Inaccurate Reagent Addition: Pipetting errors when adding stock solution or stressor. 2. Temperature Fluctuations: The heating block or water bath may not be maintaining a consistent temperature. 3. Inconsistent Quenching: Delay or variation in the time between taking an aliquot and quenching the reaction. | 1. Calibrate Pipettes: Ensure all volumetric equipment is calibrated and use proper pipetting technique. 2. Monitor Temperature: Use a calibrated thermometer to monitor the actual temperature of the incubation block/bath. 3. Standardize Workflow: Practice the quenching step to ensure it is performed rapidly and consistently for every sample. |
| HPLC issues: Peak fronting/tailing, baseline drift. | 1. Column Overload: Injecting too concentrated a sample. 2. Poor Mobile Phase/pH: The mobile phase may be inappropriate for the analyte, or the pH is not properly buffered. 3. Column Fouling: Buildup of contaminants on the column from previous injections. | 1. Dilute Sample: Dilute the sample further before injection. 2. Optimize Method: Adjust the mobile phase composition or add a buffer (e.g., phosphate or acetate) to improve peak shape. 3. Flush Column: Implement a regular column flushing and regeneration protocol. |
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Online] Available at: [Link]
-
Master Organic Chemistry. (2019). Acidic cleavage of ethers (SN2). [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Online] Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. [Online] Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Computational Analysis of Bond Angles in 2-Bromophenyl-(2-methylbenzyl)ether
In the landscape of modern drug discovery and molecular design, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms, dictated by bond lengths and angles, governs molecular interactions, conformational flexibility, and ultimately, biological activity. This guide provides an in-depth comparative analysis of computationally derived bond angles in 2-Bromophenyl-(2-methylbenzyl)ether, a scaffold of interest in medicinal chemistry, against experimentally determined values for structurally related compounds. We will explore the causality behind computational choices, present a detailed protocol for robust analysis, and discuss the implications of these structural parameters for researchers in the field.
The Significance of Bond Angle Analysis in Drug Development
The geometry of a molecule is a critical determinant of its interaction with biological targets.[1][2] Bond angles, in conjunction with bond lengths and dihedral angles, define the overall shape and steric profile of a molecule. For a potential drug candidate like this compound, the C-O-C ether bond angle and the angles involving the substituted phenyl rings are of particular interest. These parameters influence the molecule's conformational preferences, which in turn dictate its ability to fit into the binding pocket of a target protein.[3] A subtle change in a bond angle can alter the spatial disposition of key functional groups, impacting binding affinity and specificity. Computational analysis provides a powerful tool to predict and understand these geometric features, guiding the rational design of more potent and selective therapeutics.[4]
Experimental Protocol: Computational Determination of Bond Angles
This section outlines a rigorous, self-validating protocol for the computational analysis of bond angles in this compound using Density Functional Theory (DFT).
1. Molecular Structure Preparation:
-
Action: Construct the 3D structure of this compound using a molecular modeling software such as Avogadro or GaussView.[5]
-
Rationale: An accurate initial 3D representation is crucial for the subsequent geometry optimization to converge to a meaningful energy minimum.
2. Geometry Optimization:
-
Action: Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional.[6]
-
Rationale: Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable, conformation of the molecule.[7][8] The B3LYP functional offers a good balance between accuracy and computational cost for many organic molecules.
3. Basis Set Selection:
-
Action: Employ a suitable basis set for the calculation. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions is recommended, such as 6-311++G(d,p).[9][10] For heavier elements like bromine, using a basis set with effective core potentials (ECPs), such as LANL2DZ or SDD, can also be an efficient choice to account for relativistic effects.[6]
-
Rationale: The basis set is a set of mathematical functions used to describe the shape of the electron orbitals. The choice of basis set directly impacts the accuracy of the calculation. Pople-style basis sets like 6-311++G(d,p) are widely used and have been shown to provide reliable results for organic molecules.[9] The inclusion of polarization functions ('d' and 'p') allows for more flexibility in describing the electron distribution around atoms, which is important for accurately modeling bonding. Diffuse functions ('++') are important for describing anions and molecules with lone pairs.
4. Software Implementation:
-
Action: The calculation will be performed using the Gaussian software package, a widely used program in computational chemistry.[11][12][13]
-
Rationale: Gaussian provides a comprehensive suite of tools for performing high-level quantum chemical calculations, including DFT and geometry optimization.[14][15]
5. Frequency Calculation:
-
Action: After the geometry optimization converges, perform a frequency calculation at the same level of theory.
-
Rationale: This step is crucial for two reasons. First, it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Second, it provides thermodynamic data, such as zero-point vibrational energy.
6. Bond Angle Analysis:
-
Action: Once the optimized geometry is obtained, the bond angles of interest (e.g., C-O-C, C-C-Br) can be directly measured from the output file using visualization software.
-
Rationale: The output of the geometry optimization provides the precise Cartesian coordinates of each atom in the molecule's lowest energy state, from which all geometric parameters can be calculated.
Below is a diagram illustrating the computational workflow for this analysis.
Caption: A schematic of the computational workflow for determining bond angles.
Comparative Analysis: Computational vs. Experimental Data
| Bond Angle | Computational (Hypothetical) this compound (DFT/B3LYP/6-311++G(d,p)) | Experimental Diphenyl Ether (Gas-Phase Electron Diffraction) |
| C-O-C | ~118° | 111° |
| C-C-Br | ~120° | N/A |
| C-C-CH₃ | ~121° | N/A |
Note: The computational values are hypothetical and represent expected outcomes based on established theory. The experimental value for diphenyl ether is provided for comparative purposes.
Discussion: Factors Influencing Bond Angles
The C-O-C bond angle in ethers is a key determinant of their overall shape. In the case of this compound, several factors contribute to the deviation from the ideal tetrahedral angle of 109.5° expected for sp³ hybridized oxygen.
-
Steric Hindrance: The bulky 2-bromophenyl and 2-methylbenzyl groups attached to the ether oxygen create significant steric repulsion. This repulsion forces the two aromatic rings apart, leading to a widening of the C-O-C bond angle. This effect is expected to be more pronounced than in the less substituted diphenyl ether.
-
Electronic Effects: The lone pairs of electrons on the oxygen atom also contribute to the molecular geometry. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, which tends to decrease the bond angle. However, in this molecule, the steric effects of the large aromatic substituents are likely to be the dominant factor.
-
Aromatic Ring Conformation: The orientation of the two aromatic rings relative to the C-O-C plane (the dihedral angles) will also influence the local geometry. The molecule will adopt a conformation that minimizes the overall energy, balancing steric clashes and electronic interactions. The presence of the ortho-bromo and ortho-methyl substituents will significantly restrict the rotation around the C-O bonds compared to unsubstituted diphenyl ether.
The C-C-Br and C-C-CH₃ bond angles within the aromatic rings are expected to be close to the ideal 120° for sp² hybridized carbon atoms. Minor deviations may occur due to the electronic influence and steric bulk of the substituents.
The following diagram illustrates the key structural features and bond angles of this compound.
Caption: Key bond angles in this compound.
Conclusion
The computational analysis of bond angles provides invaluable insights into the three-dimensional structure of molecules like this compound. By employing robust computational methods such as DFT with appropriate basis sets, researchers can obtain reliable predictions of molecular geometry. While direct experimental validation for every molecule of interest may not be feasible, comparison with data from structurally similar compounds offers a valuable benchmark. Understanding the interplay of steric and electronic factors that govern bond angles is crucial for the rational design of molecules with desired properties in the field of drug development. This guide provides a framework for conducting and interpreting such computational analyses, empowering researchers to make more informed decisions in their molecular design endeavors.
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A Senior Application Scientist's Guide to X-ray Crystal Structure Determination of Diaryl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Its prevalence stems from its unique combination of properties: the ether linkage provides conformational flexibility while maintaining metabolic stability, and the two aryl rings offer vast opportunities for synthetic modification to fine-tune biological activity or material properties.[3] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.[4]
This guide provides an in-depth comparison of methodologies for the X-ray crystal structure determination of diaryl ether derivatives, moving beyond a simple recitation of protocols to explain the critical decision-making processes that underpin a successful structure solution. We will explore the nuances of crystallization, data collection, and structure refinement, grounded in both theoretical principles and practical, field-tested insights.
The Crystallization Challenge: Taming Flexibility
The primary hurdle in the crystallographic analysis of diaryl ethers is often obtaining diffraction-quality single crystals. Their inherent conformational flexibility, a key asset in their biological function, can make it difficult for the molecules to arrange themselves into a well-ordered crystal lattice.[5][6] This often results in the formation of oils, amorphous solids, or poorly diffracting microcrystals.
A systematic approach to screening a wide range of crystallization conditions is crucial. No single method guarantees success, and the optimal technique is highly dependent on the specific physicochemical properties of the diaryl ether derivative .
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly.[7] | Simple to set up, requires minimal sample. | Can lead to rapid crystal growth and twinning if evaporation is too fast.[7] | Thermally stable, moderately soluble compounds. |
| Vapor Diffusion (Hanging/Sitting Drop) | A concentrated solution of the molecule equilibrates with a larger reservoir of a precipitant solution via the vapor phase. | Allows for fine control over the rate of crystallization, ideal for screening multiple conditions. | Requires specialized equipment (crystallization plates). | A wide range of molecules, particularly those sensitive to rapid changes in concentration. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is poorly soluble. Crystals form at the interface. | Can produce high-quality crystals by maintaining a stable concentration gradient. | Can be technically challenging to set up without disturbing the interface. | Compounds that are highly soluble in one solvent and poorly soluble in another. |
| Cooling Crystallization | A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization. | Effective for compounds with a steep solubility-temperature gradient. | Requires precise temperature control to avoid rapid precipitation. | Thermally stable compounds with good solubility at elevated temperatures. |
Experimental Insight: For diaryl ethers, a combination of slow evaporation and vapor diffusion often yields the best results. The conformational flexibility of the ether linkage means that subtle changes in solvent polarity can significantly influence which conformer is favored for packing into a crystal lattice. Screening a variety of solvents with different polarities is therefore a critical first step.
Step-by-Step Protocol: Screening for Crystallization of a Novel Diaryl Ether
-
Solubility Screening: Begin by testing the solubility of your compound (typically 1-5 mg) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Preparation of Stock Solutions: Prepare saturated or near-saturated solutions of your compound in the solvents in which it is most soluble.
-
Setting up Crystallization Trials:
-
Slow Evaporation: Dispense small aliquots (0.1-0.5 mL) of the stock solutions into small vials. Cover the vials with a cap or parafilm with a few needle holes to allow for slow evaporation.[7]
-
Vapor Diffusion: In a 24-well plate, place a larger volume (e.g., 500 µL) of a precipitant (a solvent in which your compound is poorly soluble) in the reservoir. On a coverslip (for hanging drop) or a pedestal (for sitting drop), mix a small volume (e.g., 1-2 µL) of your stock solution with an equal volume of the reservoir solution. Seal the well.
-
-
Incubation and Observation: Store the crystallization trials in a vibration-free environment at a constant temperature. Observe them regularly under a microscope over several days to weeks for the appearance of crystals.
From Crystal to Data: The Diffraction Experiment
Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. This process involves mounting the crystal on a goniometer and rotating it in a monochromatic X-ray beam.[8] The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[9]
| Parameter | Description | Impact on Data Quality | Typical Values for Diaryl Ethers |
| X-ray Wavelength (λ) | The wavelength of the X-rays used. | Determines the resolution limit and can be used for anomalous dispersion phasing. | Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) |
| Crystal-to-Detector Distance | The distance between the crystal and the detector.[8] | Affects the resolution and the separation of diffraction spots. | 40-60 mm |
| Exposure Time per Frame | The duration the detector is exposed to diffracted X-rays for each image. | Longer exposure times can reveal weaker reflections but also increase noise. | 10-60 seconds |
| Rotation Range per Frame (Δω) | The angle the crystal is rotated during the collection of a single frame. | Smaller rotation ranges can improve the accuracy of reflection integration. | 0.5-1.0 degrees |
| Temperature | The temperature at which data is collected. | Low temperatures (cryo-cooling) reduce atomic thermal motion, leading to higher resolution data. | 100 K |
Expert Rationale: For diaryl ether derivatives, collecting data at low temperatures (typically 100 K) is highly recommended. The reduced thermal vibration of the atoms leads to sharper diffraction spots and allows for the collection of data to higher resolution, which is crucial for accurately modeling the positions of all atoms, including hydrogens.
Caption: Workflow for X-ray diffraction data collection.
Structure Solution and Refinement: A Comparative Approach
After data processing, the result is a file containing a list of reflection intensities. The next challenge is to determine the arrangement of atoms in the crystal that produced this diffraction pattern—this is known as solving the phase problem. For small molecules like diaryl ethers, direct methods are typically employed.[8]
| Software Package | Key Features | User Interface | Typical Workflow |
| ShelX (via Olex2 or other GUI) | A powerful and widely used suite of programs for structure solution (SHELXT) and refinement (SHELXL).[10] | Command-line driven, but typically used through a graphical user interface (GUI) like Olex2.[10][11] | 1. Solve structure with SHELXT. 2. Refine isotropically. 3. Assign atom types. 4. Refine anisotropically. 5. Add hydrogen atoms. 6. Final refinement cycles. |
| Olex2 | An integrated software package with a user-friendly GUI that incorporates various structure solution and refinement engines, including ShelX.[12][13] | Highly visual and intuitive, ideal for both beginners and experts.[11] | A guided, workflow-oriented process within the graphical interface.[10] |
Trustworthiness through Self-Validation: A key principle in crystallographic structure determination is that the model of the molecule must be chemically sensible and must accurately reproduce the experimental data. The quality of the final structure is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for high-quality data) indicates a good fit.
Caption: The iterative cycle of crystallographic structure refinement.
Case Study: Structure Determination of a Combretastatin A4 Analogue
Combretastatin A4, a natural product diaryl ether, is a potent anti-cancer agent that targets tubulin.[14][15] Numerous analogues have been synthesized to improve its pharmacological properties.[16] Let's consider the hypothetical structure determination of a novel combretastatin A4 analogue.
Crystallization: The analogue, being a flexible molecule, proved difficult to crystallize. After extensive screening, single crystals were obtained by slow evaporation from a 1:1 mixture of methanol and dichloromethane.
Data Collection and Refinement: Data were collected at 100 K using Mo Kα radiation. The structure was solved using SHELXT and refined with SHELXL within the Olex2 graphical user interface.[10][11] The final R1 value was 0.035, indicating an excellent agreement between the model and the experimental data.
| Parameter | Value |
| Empirical Formula | C19H22O5 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.23 Å, b = 8.45 Å, c = 19.87 Å, β = 98.7° |
| Resolution | 0.75 Å |
| R1 (final) | 0.035 |
| CCDC Deposition Number | 1234567 (hypothetical) |
The resulting crystal structure would provide invaluable information on the preferred conformation of the diaryl ether linkage and the intermolecular interactions that stabilize the crystal packing. This structural data, when deposited in the Cambridge Crystallographic Data Centre (CCDC), becomes a valuable resource for the scientific community.[17][18]
Conclusion
The determination of the X-ray crystal structure of diaryl ether derivatives is a powerful tool for understanding their structure-activity relationships. While the inherent flexibility of these molecules presents a crystallization challenge, a systematic and multi-pronged approach to screening, coupled with modern data collection and refinement techniques, can lead to high-quality structural information. This guide has provided a framework for approaching this process, emphasizing the rationale behind experimental choices and the importance of robust data analysis for achieving a reliable and publishable crystal structure in accordance with the standards set by the International Union of Crystallography (IUCr).[19][20]
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Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]
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Hadimani, M. B., et al. (2010). Design, Synthesis and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Diaryl Ether Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of molecules is paramount. Among these, thermal stability is a critical parameter that dictates storage conditions, formulation strategies, and ultimately, the viability of a compound in its intended application. This guide provides an in-depth comparison of the thermal stability of different diaryl ether isomers, offering both theoretical insights and practical experimental guidance.
The Decisive Role of Isomeric Architecture in Thermal Stability
Diaryl ethers are a class of organic compounds characterized by two aryl groups linked by an ether bond. Their inherent aromaticity confers a significant degree of thermal stability. However, the seemingly subtle variation in the substitution pattern on the aromatic rings—specifically, the ortho-, meta-, and para-isomerism—can have a profound impact on their thermal decomposition profiles. This variation in stability is primarily governed by a combination of steric and electronic effects, which directly influence the bond dissociation energy (BDE) of the crucial C-O ether linkage.[1][2][3]
Unpacking the Influential Factors:
-
Steric Hindrance: The spatial arrangement of atoms within a molecule can lead to steric effects.[1] In the context of diaryl ether isomers, an ortho-substitution brings the substituent in close proximity to the ether linkage. This can introduce steric hindrance, potentially distorting the bond angles and leading to a decrease in thermal stability compared to the less crowded meta and para isomers.[2][3] The "ortho effect" is a well-documented phenomenon in organic chemistry where ortho-substituted benzene rings exhibit unique reactivity and properties due to the proximity of the substituents.[4]
-
Electronic Effects: The nature of the substituents on the aromatic rings can either donate or withdraw electron density, influencing the strength of the C-O bond through inductive and resonance effects.[1]
-
Inductive Effect: This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.
-
Resonance Effect: This involves the delocalization of π-electrons through the aromatic system, which can stabilize the molecule.
-
The interplay of these electronic effects can either strengthen or weaken the C-O bond, thereby affecting the energy required for its homolytic cleavage during thermal decomposition. For instance, electron-donating groups can increase electron density in the aromatic ring, which may influence the stability of the resulting radical species upon bond cleavage.[5]
A Predictive Comparison of Diaryl Ether Isomer Stability
Table 1: Predicted Thermal Stability Trend of Phenoxyphenol Isomers
| Isomer | Structure | Predicted Relative Thermal Stability | Rationale |
| ortho- (2-hydroxydiphenyl ether) | Lowest | Significant steric hindrance between the hydroxyl group and the phenoxy group is expected to weaken the C-O ether bond. Intramolecular hydrogen bonding may also influence the decomposition pathway.[2][3] | |
| meta- (3-hydroxydiphenyl ether) | Intermediate | Reduced steric hindrance compared to the ortho-isomer. Electronic effects of the hydroxyl group are primarily inductive at the meta position, with less resonance interaction compared to the para-isomer. | |
| para- (4-hydroxydiphenyl ether) | Highest | Minimal steric hindrance. The hydroxyl group is in a position to exert its electronic effects (both inductive and resonance) on the aromatic ring, potentially stabilizing the molecule. The para-position allows for the most effective delocalization of electrons.[5] |
Note: The structures are illustrative and the stability trend is a prediction based on established chemical principles. Experimental verification is necessary for definitive comparison.
Experimental Verification: A Protocol for Thermogravimetric Analysis (TGA)
To empirically determine and compare the thermal stability of diaryl ether isomers, Thermogravimetric Analysis (TGA) is the method of choice. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides crucial information about the decomposition temperature, the presence of volatiles, and the amount of residual char.
Step-by-Step TGA Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select the appropriate crucible material (e.g., alumina, platinum) that is inert to the sample and stable at high temperatures.
-
Tare the empty crucible.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the diaryl ether isomer (typically 5-10 mg) into the tared crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Setting Experimental Parameters:
-
Temperature Program:
-
Initial Temperature: Start at a temperature below the expected decomposition point (e.g., 30 °C).
-
Heating Rate: A typical heating rate is 10 °C/min. This can be adjusted to study the kinetics of decomposition.
-
Final Temperature: Set a final temperature high enough to ensure complete decomposition (e.g., 800 °C).
-
-
Atmosphere:
-
For studying intrinsic thermal stability without oxidative effects, use an inert atmosphere such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
To investigate thermo-oxidative stability, use an air or oxygen atmosphere.
-
-
-
Running the Experiment:
-
Place the crucible with the sample into the TGA furnace.
-
Start the temperature program and data acquisition.
-
-
Data Analysis:
-
The primary data obtained is a plot of mass (%) versus temperature (°C).
-
Onset Temperature of Decomposition (T_onset): This is the temperature at which significant mass loss begins. It is a key indicator of thermal stability.
-
Temperature of Maximum Decomposition Rate (T_max): This is determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment provides information about char formation.
-
Visualizing the Concepts
To further elucidate the relationships discussed, the following diagrams are provided.
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-Bromophenyl-(2-methylbenzyl)ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromophenyl-(2-methylbenzyl)ether, a compound that requires careful management due to its potential health and environmental effects. By moving beyond a simple checklist and explaining the rationale behind each procedural step, we aim to foster a deep-seated culture of safety and precision in your laboratory.
Hazard Profile: Understanding the Risks
This compound is classified with specific hazards that necessitate a stringent adherence to safety protocols. According to its Safety Data Sheet (SDS), the primary concerns are:
-
Skin Sensitization: The compound may cause an allergic skin reaction upon contact (Hazard Statement H317)[1]. This means that repeated or prolonged exposure can lead to the development of an allergy, with subsequent exposures at even low levels triggering a significant skin reaction.
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects (Hazard Statement H410)[1]. This underscores the critical importance of preventing any release into the environment through proper disposal and spill management.
While the full toxicological profile of many research chemicals is not exhaustively characterized, the broader class of polybrominated diphenyl ethers (PBDEs) has been studied more extensively. PBDEs are recognized for their environmental persistence and potential for bioaccumulation[2][3]. Studies on some PBDEs have indicated potential for neuro-developmental toxicity, as well as effects on the kidney, thyroid, and liver in animal studies[4]. Given these associations, a cautious and proactive approach to handling all brominated diphenyl ethers is scientifically prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, with detailed explanations of their necessity.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential sensitization. Double gloving is recommended for extended handling periods or when there is a high risk of splash. |
| Eye Protection | Chemical safety goggles and/or a face shield | To protect the eyes from splashes or aerosols of the compound. Standard safety glasses are insufficient. |
| Body Protection | Long-sleeved laboratory coat | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any mists or vapors. A respirator may be required for large-scale operations or in case of ventilation failure. |
It is crucial to inspect all PPE for integrity before each use and to remove and replace any damaged items immediately. Contaminated disposable PPE must be disposed of as hazardous waste.
Operational Workflow: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and environmental release.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][6]. The container should be kept tightly closed[7][8][9].
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound during experimental procedures.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[10].
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not allow the material to enter drains or the environment[1][9].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[1]. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is a matter of diligent preparation and consistent adherence to established protocols. By understanding the rationale behind each safety measure, from the selection of appropriate PPE to the specifics of waste disposal, laboratory professionals can confidently manage the risks associated with this compound. This proactive approach not only ensures personal safety but also upholds the scientific integrity of your research and protects the environment.
References
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- 2-Bromophenylacetonitrile Safety Data Sheet. (n.d.).
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether.
- Combi-Blocks. (2023). Safety Data Sheet - 1-(4-Bromophenyl)ethyl methyl ether.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fisher Scientific. (2025). Safety Data Sheet.
- Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Fisher Scientific. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers.
- ResearchGate. (2025). Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters.
- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ResearchGate. (2025). Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs)
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- PubMed. (2024). Advanced understanding of the polybrominated diphenyl ethers (PBDEs)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Advanced understanding of the polybrominated diphenyl ethers (PBDEs): Insights from total environment to intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
